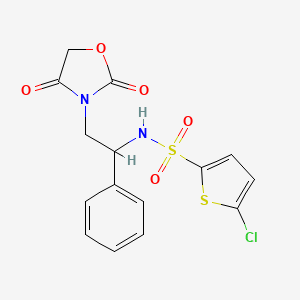

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

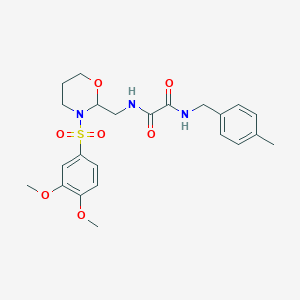

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

- Antibacterial Activity : Researchers have explored the antibacterial potential of this compound due to its structural features. It may serve as a lead compound for developing new antibiotics or antimicrobial agents .

- Anti-Inflammatory Properties : The sulfonamide group in the molecule suggests anti-inflammatory activity. Investigating its effects on inflammatory pathways could be valuable for drug development .

- Benzylic Position Reactions : The benzylic position (the carbon adjacent to the benzene ring) is crucial in organic chemistry. Reactions at this position include free radical bromination, nucleophilic substitution, and oxidation. Understanding how this compound behaves in these reactions can provide insights into its reactivity and potential applications .

- Arylation and Functionalization : The phenyl group in the structure makes it amenable to arylation reactions. Researchers may explore its use as a building block for constructing more complex molecules .

- Thiophene Derivatives in Organic Electronics : Thiophene-based compounds are widely used in organic electronic devices such as organic solar cells, field-effect transistors, and light-emitting diodes. Investigating the electronic properties of this sulfonamide-substituted thiophene could lead to novel materials for optoelectronic applications .

- Enzyme Inhibitors : The oxazolidinone moiety in the compound resembles certain enzyme inhibitors. Researchers might explore its potential as an enzyme inhibitor, especially in the context of specific enzymes involved in disease pathways .

- Metal Coordination : The sulfur atom in the thiophene ring can coordinate with metal ions. Investigating metal complexes formed with this compound could lead to interesting catalytic or luminescent materials .

- Oxadiazole Derivatives : The oxadiazole ring is an important heterocyclic system. Researchers may explore the synthesis of other oxadiazole derivatives based on this compound, potentially leading to new functional materials .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Optoelectronics

Biochemical Studies and Enzyme Inhibition

Coordination Chemistry and Metal Complexes

Heterocyclic Chemistry and Ring Systems

Mechanism of Action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct FXa inhibitor . It binds to the FXa enzyme, inhibiting its function and thus decreasing the amplified generation of thrombin . This results in diminished thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Biochemical Pathways

The inhibition of FXa affects the blood coagulation cascade . Specifically, it disrupts the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . This results in decreased thrombin-mediated activation of both coagulation and platelets .

Pharmacokinetics

The compound has been found to have good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .

Result of Action

The inhibition of FXa by the compound produces antithrombotic effects . By decreasing the amplified generation of thrombin, it diminishes thrombin-mediated activation of both coagulation and platelets . This results in a reduction in the formation of blood clots .

properties

IUPAC Name |

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5S2/c16-12-6-7-14(24-12)25(21,22)17-11(10-4-2-1-3-5-10)8-18-13(19)9-23-15(18)20/h1-7,11,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIQQBLDXHSTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)

![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)